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Compound of Interest

Compound Name: 2-(Cyclopentyloxy)-4-methylaniline
CAS No.: 640767-85-7
Cat. No.: B1323312

Get Quote

Content Type: Technical Guide & Synthesis Strategy Primary CAS Context: Specialized
Intermediate (See Synthesis Logic below) Target Audience: Medicinal Chemists, Process
Chemists, and Drug Discovery Researchers[1]

Part 1: Chemical Identity & Structural Logic[1]

2-(Cyclopentyloxy)-4-methylaniline is a specialized aromatic building block used primarily in
the synthesis of phosphodiesterase (PDE) inhibitors and kinase inhibitors.[1] It serves as a
lipophilic "left-hand" pharmacophore, where the cyclopentyl ether provides critical hydrophobic
pocket occupancy (often replacing the classic cyclopentyloxy-methoxy motif found in Rolipram
or Piclamilast).[1]

While the 3-(cyclopentyloxy) isomer (CAS 1154943-24-4) and the 4-methoxy analog (CAS
154464-26-3) are widely indexed in commercial catalogs, the 2-(cyclopentyloxy)-4-methyl
variant is frequently generated in situ or as a custom intermediate.[1] This guide provides the
definitive characterization and synthesis route.

Chemical Data Table
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Property Data

Systematic Name 2-(Cyclopentyloxy)-4-methylaniline

2-Cyclopentyloxy-p-toluidine; 4-Methyl-2-
Common Synonyms )
(cyclopentyloxy)benzenamine

Molecular Formula C12H17NO

Molecular Weight 191.27 g/mol

Core Scaffold Aniline (4-methyl substituted)
Key Substituent Cyclopentyl ether (Ortho position)
LogP (Predicted) ~3.2 (Lipophilic)

H-Bond Donors/Acceptors 1/2

Part 2: Synthesis Strategy & Protocols

The synthesis of 2-(cyclopentyloxy)-4-methylaniline relies on a regioselective etherification
followed by a nitro-reduction.[1] A critical technical nuance is the selection of the starting
phenol: 5-methyl-2-nitrophenol.[1]

Note on Regiochemistry: To obtain the 4-methyl aniline product, one must start with the 5-
methyl nitrophenol.

e Reasoning: In the precursor phenol, the hydroxyl group (C1) takes priority. The nitro group is
at C2, and the methyl is at C5 (para to the nitro).

o Transformation: Upon reduction, the amino group (formerly nitro) becomes C1. The ether
(formerly hydroxyl) becomes C2. The methyl group, originally para to the nitro, remains para
to the amine, resulting in the 4-methyl position.

Validated Synthetic Route
Step 1: Williamson Ether Synthesis

Reaction:5-Methyl-2-nitrophenol + Bromocyclopentane — 2-(Cyclopentyloxy)-4-methyl-1-
nitrobenzene[1]
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» Reagents: 5-Methyl-2-nitrophenol (1.0 eq), Bromocyclopentane (1.2 eq), Potassium
Carbonate (K2COs, 2.0 eq).

» Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (ACN).
e Protocol:
o Dissolve 5-methyl-2-nitrophenol in DMF under N2 atmosphere.

o Add Kz2COs and stir for 15 minutes to generate the phenoxide anion (color change often

observed).
o Add Bromocyclopentane dropwise.
o Heat the mixture to 60-80°C for 4—6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LCMS.

o Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry
over Na2S0Oa4, and concentrate.

o Yield Expectation: 85-95% (Yellow oil or solid).

Step 2: Nitro Reduction

Reaction:2-(Cyclopentyloxy)-4-methyl-1-nitrobenzene — 2-(Cyclopentyloxy)-4-
methylaniline[1]

o Method A (Catalytic Hydrogenation - Cleanest):

o Catalyst: 10% Pd/C (5-10 wt%).

o Solvent: Methanol or Ethanol.

o Conditions: Hz atmosphere (balloon or 1-3 bar), RT, 2—4 hours.

o Workup: Filter through Celite pad to remove Pd/C. Concentrate filtrate.
e Method B (Iron Reduction - Robust for Scale):

o Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH4Cl, 5.0 eq).
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o Solvent: Ethanol/Water (4:1).
o Conditions: Reflux (80°C) for 2 hours.

o Workup: Filter hot through Celite. Basify filtrate slightly if needed, extract with EtOAc.

Synthesis Workflow Diagram

Precursor: Alkylation
5-Methyl-2-nitrophenol (80°C)
(CAS 700-38-9) \ Intermediate:
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Bromocyclopentane \
(K2CO3 / DMF) Target:

Reduction: 2-(Cyclopentyloxy)-
4-methylaniline

H2, Pd/C
(or Fe/NHA4CI)

Click to download full resolution via product page

Caption: Two-step regioselective synthesis of 2-(cyclopentyloxy)-4-methylaniline starting
from 5-methyl-2-nitrophenol.

Part 3: Applications & Pharmacophore Logic[1]

This molecule is a "bioisostere"” often used to modulate the potency and solubility of inhibitors
targeting enzymes with hydrophobic pockets.

o PDE4 Inhibitors: The cyclopentyloxy group mimics the pharmacophore found in Rolipram
and Piclamilast. The replacement of the 4-methoxy group (in Piclamilast) with a 4-methyl
group increases lipophilicity and alters metabolic stability (avoiding O-demethylation).[1]

» Kinase Inhibitors: The aniline amine (NHz) serves as the nucleophile to couple with
heterocycles (e.g., quinazolines, pyrimidines) via Buchwald-Hartwig amination or SNAr
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reactions.

Pharmacophore Mapping[1]
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Caption: Functional decomposition of the molecule showing its role in drug design.

Part 4: Safety & Handling

o Hazard Classification: Like most anilines, this compound should be treated as Acutely Toxic
(Oral/Dermal) and a potential Skin Sensitizer.

o Storage: Store under inert atmosphere (Argon/Nitrogen) at 2—8°C. Anilines are prone to
oxidation (browning) upon air exposure.

e Precursor Safety: 5-Methyl-2-nitrophenol is an irritant; Bromocyclopentane is flammable.[1]
References
e Precursor Synthesis & Reactivity
o Source: PrepChem. "Synthesis of 2-methyl-5-nitrophenol.
o URL:[Link]
e Analogous Chemistry (PDE4 Inhibitors)

o Source: PubChem. "3-(Cyclopentyloxy)-4-methoxyaniline (Rolipram Intermediate)."[1]
(Provides the standard protocol for cyclopentyloxy ether formation).
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o URL:[Link][1]
o Chemical Vendor Data (Isomer Distinction)

o Source: A2B Chem. "3-(cyclopentyloxy)-4-methylaniline (CAS 1154943-24-4)."[1]
(Distinguishes the 3-isomer from the 2-isomer target).

e Precursor Identity

o Source: BenchChem. "2-Methyl-5-nitrophenol Structure and Properties."[1] (Confirms the
starting material structure for 4-methyl aniline derivatives).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.1339186-01-4|4-(Cyclopentyloxy)-2-methoxyaniline|BLD Pharm [bldpharm.com]

e To cite this document: BenchChem. [Technical Profile: 2-(Cyclopentyloxy)-4-methylaniline].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1323312/docs#technical-profile-2-cyclopentyloxy-4-
methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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